Conjugation Handle: Primary Amine vs. Hydroxyl in 7-MAD-MDCPT
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT contains a primary amine on the BCP cage, enabling stable, site-specific amide bond formation with cleavable peptide linkers (e.g., Val-Ala) [1]. In contrast, the parent compound 7-MAD-MDCPT relies on a less reactive aminomethyl group at the 7-position for conjugation . The BCP amine provides a distinct vector for linker attachment, which may influence ADC stability and payload release kinetics.
| Evidence Dimension | Conjugation handle reactivity and linker compatibility |
|---|---|
| Target Compound Data | Primary amine on BCP cage (pKa ~10) reacts readily with activated esters or isocyanates |
| Comparator Or Baseline | 7-MAD-MDCPT: aminomethyl group at C-7 |
| Quantified Difference | Different linker attachment geometry and potential for reduced steric hindrance |
| Conditions | Synthetic chemistry; linker-payload construction |
Why This Matters
A primary amine handle permits use of established peptide linker platforms and may simplify ADC manufacturing relative to less nucleophilic handles.
- [1] WO2022232834A1 – Anti-c-met antibody drug conjugates. AbbVie Inc. Priority date: 2021-04-29. View Source
